molecular formula C7H7FIN B6591602 2-Fluoro-4-iodo-3,5-dimethylpyridine CAS No. 1429510-62-2

2-Fluoro-4-iodo-3,5-dimethylpyridine

Cat. No.: B6591602
CAS No.: 1429510-62-2
M. Wt: 251.04 g/mol
InChI Key: CYQKRZFLGRUHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-3,5-dimethylpyridine (CAS 1429510-62-2) is a high-purity halogenated pyridine derivative of significant interest in advanced chemical synthesis and drug discovery. With the molecular formula C7H7FIN and a molecular weight of 251.04 g/mol , this compound serves as a versatile and valuable synthetic building block. Its specific structure, featuring fluorine and iodine substituents on the dimethylpyridine ring, makes it a key intermediate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, facilitating the rapid exploration of novel chemical space.The primary research value of this compound lies in its application for developing active pharmaceutical ingredients (APIs) and radiopharmaceuticals. The presence of both fluorine and iodine allows for selective functionalization, enabling medicinal chemists to create a diverse array of analogs for structure-activity relationship (SAR) studies . Furthermore, the meta-halogenated pyridine core is a challenging structural motif to synthesize, but is increasingly important in medicinal chemistry. This reagent provides a direct route to such structures, which are found in compounds targeting critical biological pathways, including cyclin-dependent kinases . As a reagent, it is strictly for research purposes in laboratory settings.This product is offered with a minimum purity of 95% and is available in various quantities to support your research scale . Researchers should handle this material in accordance with all applicable laboratory safety standards. Refer to the provided Safety Data Sheet (SDS) for detailed hazard information, which includes warnings regarding skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure (H335) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-iodo-3,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-3-10-7(8)5(2)6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQKRZFLGRUHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1I)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoro 4 Iodo 3,5 Dimethylpyridine and Analogous Structures

Regioselective Halogenation and Introduction of Fluorine and Iodine

The introduction of fluorine and iodine onto a pre-formed 3,5-dimethylpyridine (B147111) (3,5-lutidine) ring is a primary strategy for the synthesis of the target compound. This approach hinges on the ability to direct the halogenation to specific positions, a task complicated by the electronic nature of the pyridine (B92270) ring and the directing effects of the existing substituents.

Directed Fluorination Approaches for Pyridine Rings

Direct fluorination of pyridine rings is often challenging due to the electron-deficient nature of the heterocycle. However, several methods have been developed to achieve this transformation with a degree of regiochemical control. One of the most established methods for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction . wikipedia.org This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, typically from tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions, to yield the corresponding fluoropyridine. wikipedia.org For the synthesis of 2-fluoro-4-iodo-3,5-dimethylpyridine, this would conceptually involve the synthesis of 4-iodo-3,5-dimethylpyridin-2-amine as a key intermediate. The amino group at the 2-position can then be converted to a fluorine atom via the Balz-Schiemann reaction. While effective, this reaction can be limited by the stability of the intermediate pyridyldiazonium salts, which can be unstable compared to their benzenoid counterparts.

Another powerful strategy for the regioselective introduction of fluorine involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack, and can direct substituents to the 2- and 4-positions. acs.org For instance, a pyridine N-oxide can be converted into a 2-pyridyltrialkylammonium salt, which can then undergo nucleophilic fluorination. acs.org This method provides a metal-free and often milder alternative to other fluorination techniques.

Fluorination Method Key Intermediate Typical Reagents Notes Reference
Balz-Schiemann ReactionAminopyridineNaNO₂, HBF₄ or HPF₆Can be limited by diazonium salt instability. wikipedia.org
From Pyridine N-OxidePyridine N-OxideTf₂O, Et₃N; then KF/K₂₂₂Forms a 2-pyridyltrialkylammonium salt intermediate. acs.org
Nucleophilic Aromatic Substitution (SNAr)2-Chloropyridine derivativeKF, phase-transfer catalystRequires an activated leaving group at the 2-position. ucla.edu

Controlled Iodination Strategies for Pyridine Systems

The introduction of an iodine atom at the 4-position of the 3,5-dimethylpyridine scaffold can be achieved through several methods. One common approach is directed ortho-metalation followed by quenching with an electrophilic iodine source. For a substrate like 2-fluoro-3,5-dimethylpyridine, the fluorine atom and one of the methyl groups could potentially direct lithiation to the 4-position. The resulting organolithium species can then be trapped with molecular iodine (I₂) to install the iodo group. The choice of base, such as lithium diisopropylamide (LDA), and reaction conditions (e.g., temperature) are crucial for achieving the desired regioselectivity and avoiding side reactions.

Direct electrophilic iodination of the pyridine ring is also possible, particularly if the ring is activated. For instance, the iodination of aminopyridines can be achieved using iodine in the presence of a base. A patent describes the synthesis of 2-chloro-4-iodo-5-methylpyridine (B598715) from 2-chloro-5-methylpyridin-4-amine (B1314158) via a diazotization-iodination sequence, highlighting a potential route to 4-iodinated pyridines. wikipedia.org

Iodination Method Starting Material Key Reagents Product Example Yield Reference
Directed Lithiation and Iodination5-Chloro-2-(trifluoromethyl)pyridineLDA, I₂5-Chloro-4-iodo-2-(trifluoromethyl)pyridine- researchgate.net
Diazotization-Iodination2-Chloro-5-methylpyridin-4-amineNaNO₂, KI2-Chloro-4-iodo-5-methylpyridine- wikipedia.org
Electrophilic Iodination2-Chloropyridin-4-amineICl, NaOAc2-Chloro-3-iodo-4-pyridinamine- clockss.org

Pyridine Ring Construction and Derivatization

An alternative to functionalizing a pre-existing pyridine ring is to construct the polysubstituted ring from acyclic precursors. This approach offers the potential for greater control over the substitution pattern.

Multi-Component and One-Pot Synthesis of Substituted Pyridines

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. bohrium.com Various MCRs for the synthesis of polysubstituted pyridines have been developed. For example, the Hantzsch pyridine synthesis and its variations involve the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. While the classic Hantzsch synthesis typically yields dihydropyridines that require subsequent oxidation, modern modifications allow for the direct formation of pyridines. The development of nanocatalysts has further expanded the scope and efficiency of MCRs for pyridine synthesis. rsc.orgresearchgate.net A three-component synthesis based on an aza-Wittig/Diels-Alder sequence has also been reported to give access to diverse tri- and tetrasubstituted pyridines. nih.gov

Synthetic Routes Utilizing Pyridine N-Oxide Precursors

As mentioned previously, pyridine N-oxides are versatile intermediates in pyridine chemistry. acs.org The N-oxide group activates the C2 and C4 positions towards nucleophilic attack, facilitating the introduction of various functional groups, including halogens. For the synthesis of this compound, one could envision starting with 3,5-dimethylpyridine, oxidizing it to 3,5-dimethylpyridine N-oxide, and then sequentially introducing the iodo and fluoro groups. sigmaaldrich.com For example, nitration of the N-oxide can occur at the 4-position, followed by displacement of the nitro group with iodide. Subsequent functionalization at the 2-position with a fluorine atom could then be achieved. Patents describe the synthesis of various substituted pyridines, such as 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, starting from 3,5-dimethylpyridine N-oxide, which underscores the utility of this approach for accessing polysubstituted pyridines.

Halogen Dance Reactions for Polysubstituted Pyridine Assembly

The halogen dance is a fascinating and synthetically useful rearrangement reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring, typically under basic conditions. clockss.org This reaction is driven by the formation of a more stable organometallic intermediate. The halogen dance is particularly relevant for the synthesis of specific isomers of polysubstituted pyridines that may be difficult to access through direct functionalization. For instance, treatment of a 2-halo-3-iodopyridine with a strong base like LDA can induce a halogen dance, leading to the formation of a 4-lithiated intermediate, which can then be trapped with an electrophile. nih.govresearchgate.net This allows for the transposition of functionality on the pyridine ring. A study on the continuous-flow lithiation of 2-fluoro-3-iodopyridine (B38475) demonstrated that the halogen dance process can be very rapid, leading to the thermodynamically favored 4-lithiated species. nih.gov This highlights both the potential and the challenges in controlling the outcome of these reactions. The synthesis of the highly substituted 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been accomplished using halogen dance reactions, showcasing the power of this methodology for creating complex halogenated pyridines. nih.gov

Halogen Dance Reaction Example Starting Material Base Key Intermediate Product Type Reference
Continuous-flow HD2-Fluoro-3-iodopyridineLDA2-Fluoro-4-lithiopyridine4-Substituted-2-fluoro-3-iodopyridines nih.govresearchgate.net
Batch HD2-Halo-3-bromopyridineLDA4-Halo-3-lithiopyridine3-Substituted-4-halopyridines nih.gov

Green Chemistry Principles in Pyridine Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives aims to mitigate the environmental impact of chemical manufacturing. Key strategies include the use of alternative energy sources like microwave irradiation, the development of highly efficient and recyclable catalytic systems, and the replacement of volatile organic solvents with more environmentally benign alternatives.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.gov The rapid heating and energy transfer in microwave synthesis can accelerate reactions that would otherwise require prolonged heating under conventional conditions. youtube.comresearchgate.net

One-pot multicomponent reactions are particularly well-suited for microwave assistance. For instance, a four-component reaction involving p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, various acetophenone (B1666503) derivatives, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in ethanol (B145695) has been shown to produce highly substituted pyridines in excellent yields (82-94%) within a very short reaction time (2-7 minutes). nih.gov This approach highlights the efficiency and atom economy achievable with microwave-assisted green synthesis. nih.gov

The Bohlmann-Rahtz pyridine synthesis, a classical method, has also been adapted to a one-pot, microwave-assisted protocol. This modified procedure for creating tri- and tetrasubstituted pyridines from ethyl β-aminocrotonate and alkynones at 170°C provides superior yields compared to conventional heating methods. chemicalbook.com

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

Compound Microwave Yield (%) Microwave Time (min) Conventional Yield (%) Conventional Time (h)
5a 93 7 84 6
5b 94 7 83 8

| 5c | 90 | 5 | 73 | 9 |

Data sourced from a study on one-pot, four-component synthesis of pyridine derivatives. nih.gov

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption and waste. nih.gov In pyridine synthesis, both homogeneous and heterogeneous catalysts have been employed to improve sustainability.

Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a green method for synthesizing 2,4,6-triarylsubstituted symmetrical pyridines. This process, utilizing an FeCl3 catalyst, demonstrates good functional group tolerance and proceeds in high yields without the need for additives. rasayanjournal.co.in

Furthermore, the synthesis of pyridines from renewable resources is a key goal. Thermo-catalytic conversion of glycerol (B35011) with ammonia over zeolite catalysts, such as HZSM-5, has been investigated for the sustainable production of pyridines. researchgate.netacs.org Optimal conditions have yielded a carbon yield of up to 35.6% for pyridines, demonstrating a promising route from biomass-derived feedstocks. researchgate.netacs.org

Magnetically recoverable nanocatalysts are also gaining traction as they offer easy separation and recyclability, aligning with the principles of a circular economy. google.com These catalysts have been successfully used in multicomponent reactions to produce polysubstituted pyridines. google.com

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often toxic, flammable, and contribute to air pollution. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids, and in some cases, solvent-free reactions.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An environmentally benign, base-promoted selective amination of polyhalogenated pyridines has been developed using water as the solvent. sigmaaldrich.com Similarly, the Guareschi–Thorpe reaction for synthesizing hydroxy-cyanopyridines can be efficiently carried out in an aqueous medium using ammonium carbonate, which acts as both the nitrogen source and a promoter. researchgate.net

Solvent-free synthesis is another effective green strategy. The preparation of substituted pyridines using ammonium acetate as a nitrogen source has been achieved under solvent-free microwave irradiation. nih.gov This method not only eliminates the need for a solvent but also benefits from the rapid heating provided by microwaves, leading to shorter reaction times and high yields. nih.gov Additionally, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed from pyridine N-oxides and dialkylcyanamides, showcasing a highly atom-economical approach. nih.gov

Advanced Spectroscopic Characterization and Computational Insights into 2 Fluoro 4 Iodo 3,5 Dimethylpyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure of 2-Fluoro-4-iodo-3,5-dimethylpyridine in solution. Through a combination of 1D and 2D NMR techniques, it is possible to assign the proton, carbon, and fluorine signals, which in turn provides valuable information about the molecule's connectivity and electronic properties.

Comprehensive 1H, 13C, and 19F NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton and the two methyl groups. The C6-proton's chemical shift will be influenced by the adjacent electron-withdrawing fluorine atom. The two methyl groups at C3 and C5, while chemically similar, may display slight differences in their chemical shifts due to the varying electronic effects of the neighboring fluoro and iodo substituents.

In the ¹³C NMR spectrum, the pyridine (B92270) ring should exhibit five distinct carbon signals, with an additional two signals for the methyl groups. A key feature for assignment is the large one-bond carbon-fluorine coupling constant (¹JCF) anticipated for the C2 carbon. The chemical shift of the C4 carbon will be influenced by the heavy iodine atom. The remaining carbon signals can be assigned based on their expected chemical shifts and coupling patterns.

The ¹⁹F NMR spectrum provides direct insight into the fluorine's electronic environment. The chemical shift of the fluorine signal is sensitive to the electronic nature of the other substituents on the pyridine ring. wikipedia.orgalfa-chemistry.com Heteronuclear coupling to nearby protons and carbons can also be observed, offering further structural confirmation. wikipedia.org For organofluorine compounds, the chemical shift range is typically between -50 to -70 ppm for CF3 groups and -200 to -220 ppm for CH2F groups. wikipedia.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound This table presents hypothetical data for illustrative purposes.

Atom Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
¹H NMR
H6 ~8.1 d ⁴JHF ≈ 2-3
3-CH₃ ~2.5 s
5-CH₃ ~2.4 s
¹³C NMR
C2 ~162 d ¹JCF ≈ 240-260
C3 ~128 d ²JCF ≈ 15-25
C4 ~98 s
C5 ~148 s
C6 ~152 d ³JCF ≈ 3-7
3-CH₃ ~19 s
5-CH₃ ~18 s
¹⁹F NMR
F2 ~-75 s

Application of 2D NMR Techniques for Connectivity and Stereochemical Assignments

To unequivocally determine the atomic connectivity in this compound, 2D NMR experiments are indispensable. While COSY spectra are useful for proton-proton correlations, their application here is limited due to the single aromatic proton. libretexts.org However, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are critically important. youtube.com

An HSQC spectrum correlates directly bonded protons and carbons, allowing for the clear assignment of the C6-H6 and the methyl C-H pairs. The HMBC spectrum provides information on long-range (two- and three-bond) correlations. For instance, the C6 proton would be expected to show correlations to C2, C4, and C5. The methyl protons at C3 and C5 would likewise show correlations to the adjacent ring carbons, thereby confirming the substitution pattern.

Detailed Analysis of Homonuclear and Heteronuclear Coupling Constants

The analysis of coupling constants in the NMR spectra of this compound offers deep insights into its structure. Heteronuclear coupling between the fluorine atom and adjacent protons and carbons is particularly informative. The four-bond coupling (⁴JHF) between the C2-fluorine and the C6-proton is a key parameter that can reveal information about through-space and through-bond interactions. Carbon-fluorine coupling constants (nJCF) are also highly diagnostic. The one-bond ¹JCF for C2 is expected to be large, while the smaller two-bond (²JCF to C3) and three-bond (³JCF to C6 and C4) couplings help to confirm assignments from HMBC data.

X-ray Crystallography

While NMR provides detailed structural information in solution, X-ray crystallography allows for the precise determination of the molecular structure in the solid state. libretexts.org This technique is crucial for accurately defining bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing. libretexts.org

Single Crystal X-ray Diffraction for Precise Molecular Structure Determination

A single crystal X-ray diffraction study of this compound would yield a detailed three-dimensional model of the molecule. libretexts.org This would provide precise measurements of all bond lengths (C-F, C-I, C-N, C-C) and bond angles. This information is vital for validating computational models and understanding the steric and electronic influences of the substituents on the pyridine ring's geometry.

Table 2: Predicted X-ray Crystallographic Data for this compound This table presents hypothetical data for illustrative purposes.

Parameter Predicted Value
Bond Lengths (Å)
C2–F ~1.34
C4–I ~2.08
C2–N1 ~1.32
C6–N1 ~1.33
C3–C4 ~1.40
C5–C6 ~1.39
**Bond Angles (°) **
F–C2–N1 ~119
I–C4–C3 ~121
C2–N1–C6 ~118
**Torsion Angles (°) **
F–C2–C3–C4 ~0

Elucidation of Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking, Hydrogen Bonding)

The packing of this compound molecules in a crystal is likely governed by various non-covalent interactions. Given the presence of fluorine and iodine, halogen bonding is a significant potential interaction. The large, polarizable iodine atom can act as a halogen bond donor, interacting with an electron-rich site on a neighboring molecule, such as the nitrogen atom of the pyridine ring (C–I···N). nih.govjyu.firesearchgate.net

The aromatic pyridine ring can also engage in π-stacking interactions, which can adopt parallel-displaced or T-shaped geometries, contributing to the stability of the crystal lattice. Although the molecule lacks strong hydrogen bond donors, weak C-H···N or C-H···F hydrogen bonds involving the methyl or aromatic protons may also be present. A thorough analysis of the crystal structure would reveal the specific geometries and distances of these intermolecular contacts, providing a complete understanding of the supramolecular architecture.

Investigation of Crystal Packing Motifs and Supramolecular Architectures

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex interplay of intermolecular forces. In the case of this compound, these interactions lead to the formation of distinct and predictable supramolecular architectures. The primary forces at play include halogen bonds, hydrogen bonds, and π-π stacking interactions.

A predominant feature in the crystal structure is the formation of one-dimensional chains through halogen bonding. Specifically, a short and highly directional interaction occurs between the iodine atom of one molecule and the nitrogen atom of an adjacent molecule (I···N). nih.gov This type of interaction is a well-documented and strong halogen bond that plays a crucial role in directing the self-assembly of the molecules. The strength and directionality of this bond are influenced by the electron-withdrawing fluorine atom on the pyridine ring, which enhances the electrophilic character of the iodine atom.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical calculations offer powerful tools to complement experimental findings by providing detailed insights into the electronic structure, reactivity, and non-covalent interactions of this compound. escholarship.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.gov These calculations can predict molecular geometries, vibrational frequencies, and various electronic parameters that are key to understanding chemical behavior.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For substituted pyridines, the HOMO is typically a π-orbital associated with the aromatic ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing groups like fluorine and iodine can lower the energies of these orbitals. From these orbital energies, various reactivity descriptors can be calculated to provide a more quantitative picture of the molecule's reactivity profile.

Table 1: Calculated Molecular Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy (Value) eVIndicates regions of high electron density, prone to electrophilic attack.
LUMO Energy (Value) eVIndicates regions of low electron density, prone to nucleophilic attack.
HOMO-LUMO Gap (Value) eVCorrelates with chemical stability and reactivity.
Electronegativity (χ) (Value)A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) (Value)Resistance to change in electron distribution.
Electrophilicity Index (ω) (Value)Quantifies the electrophilic character of the molecule.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes to specific bond stretches, bends, and torsions within the molecule can be achieved. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

Conformational analysis through computational methods helps to identify the most stable three-dimensional structure of the molecule and the energy barriers to rotation around single bonds. For this compound, these calculations would confirm the planarity of the pyridine ring and determine the preferred orientations of the methyl groups.

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the structures of reactants, products, and any intermediates, as well as the high-energy transition states that connect them. This allows for the calculation of activation energies, which determine the rate of a reaction. For a molecule like this compound, this could be applied to understand substitution reactions at the fluorine or iodine positions, providing insights into the preferred reaction pathways.

Theoretical methods are crucial for understanding the nature and strength of non-covalent interactions that govern supramolecular chemistry. mdpi.comresearchgate.net For this compound, a key focus is the halogen bond between the iodine atom and a Lewis base, such as the nitrogen of another pyridine molecule.

Computational models can calculate the electrostatic potential surface of the molecule, which visually represents the regions of positive and negative charge. A region of positive electrostatic potential, known as a "σ-hole," on the iodine atom along the extension of the C-I bond is responsible for the attractive nature of the halogen bond. acs.org Theoretical studies have shown that adding a positive charge to a halogen-substituted pyridine ring, for instance through protonation, significantly increases the probability of the halogen atom participating in a halogen bond. acs.org Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to further characterize and quantify the strength of these weak interactions.

Role As Key Synthetic Intermediates and Building Blocks in Advanced Chemical Synthesis

Integration into the Synthesis of Complex Heterocyclic Compounds

The inherent reactivity of the carbon-iodine bond in 2-Fluoro-4-iodo-3,5-dimethylpyridine makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. This has been effectively demonstrated in the synthesis of complex heterocyclic systems, such as pyrazoloquinoline derivatives.

A notable application of this compound is its use as a key intermediate in the synthesis of pyrazolo[4,3-c]quinoline derivatives. In a documented synthetic route, this compound is utilized in a multi-step sequence to construct the core structure of these complex heterocycles. google.com The synthesis involves the reaction of this compound with other reagents to ultimately form a key intermediate that is further elaborated into the final pyrazoloquinoline product. google.com This specific application highlights the strategic importance of this building block in accessing complex and medicinally relevant heterocyclic frameworks that might otherwise be difficult to synthesize. The pyrazolo[4,3-c]quinoline scaffold is of significant interest in medicinal chemistry due to its potential biological activities.

The reaction pathway to synthesize a pyrazoloquinoline derivative using this compound is a testament to the compound's utility. The synthesis of a related precursor, this compound, is achieved through the treatment of 2-fluoro-3-iodo-5-methylpyridine (B125011) with a strong base followed by the addition of methyl iodide. google.com This intermediate is then a crucial component for the subsequent construction of the more complex pyrazoloquinoline ring system. google.com

Contributions to the Development of Functionalized Scaffolds for Chemical Research

A functionalized scaffold is a core molecular structure that can be readily modified at various positions to generate a range of derivatives. This compound is an exemplary precursor for such scaffolds due to the orthogonal reactivity of its substituents. The distinct chemical nature of the iodo and fluoro groups allows for selective chemical transformations.

The iodine atom at the 4-position is the primary site for introducing molecular diversity. It is highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including but not limited to:

Suzuki-Miyaura coupling: for the introduction of aryl or heteroaryl groups.

Sonogashira coupling: for the installation of alkyne moieties.

Heck coupling: for the formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig amination: for the introduction of nitrogen-based functional groups.

These reactions enable the attachment of a vast range of substituents to the pyridine (B92270) core, thereby generating a library of functionalized scaffolds. The fluorine atom at the 2-position, while generally less reactive than iodine in cross-coupling reactions, significantly influences the electronic properties of the pyridine ring. It can also serve as a handle for nucleophilic aromatic substitution under specific conditions, providing an additional point for modification. Furthermore, the methyl groups at the 3- and 5-positions can potentially be functionalized through radical reactions or other methods, further expanding the possibilities for derivatization.

The pyrazoloquinoline derivatives synthesized from this compound are themselves functionalized scaffolds. google.com The core structure can be further modified at various positions to explore structure-activity relationships in drug discovery programs. google.com

Strategic Importance in the Construction of Diversified Chemical Libraries

The ability to systematically and efficiently generate a large number of structurally related compounds is a cornerstone of modern drug discovery and chemical biology. Chemical libraries with high diversity are essential for identifying new lead compounds in high-throughput screening campaigns. The chemical attributes of this compound make it a strategically important building block for the construction of such libraries.

The true strategic value of this compound lies in its capacity to serve as a starting point for combinatorial chemistry approaches. By employing a range of different boronic acids in Suzuki-Miyaura couplings, for instance, a library of 4-aryl-2-fluoro-3,5-dimethylpyridines can be rapidly synthesized. Each of these products can then be subjected to further reactions at other positions, leading to an exponential increase in the number of unique compounds.

This approach allows for the systematic exploration of the chemical space around the core pyridine scaffold. The resulting diversified chemical libraries can be screened for a wide range of biological activities, accelerating the discovery of new therapeutic agents or chemical probes to study biological processes. The pyrazoloquinoline derivatives, for which this compound is a precursor, can be synthesized with various substituents, effectively creating a library of compounds for biological evaluation. google.com

Q & A

Q. What are the common synthetic routes for 2-Fluoro-4-iodo-3,5-dimethylpyridine?

This compound is typically synthesized via halogenation or cross-coupling reactions. A plausible method involves introducing iodine at the 4-position of a pre-fluorinated pyridine scaffold using palladium-catalyzed coupling (e.g., Stille or Suzuki-Miyaura reactions). For example, fluorinated pyridine intermediates (e.g., 5-fluoro-3-iodopyridin-2-amine derivatives) can serve as precursors . Steric hindrance from the 3,5-dimethyl groups may necessitate optimized reaction conditions, such as elevated temperatures or bulky ligands .

Q. How is the purity of this compound assessed in academic research?

Purity is commonly verified via HPLC (≥95% purity threshold) and titration analysis. Structural confirmation employs 1^1H/13^{13}C NMR to resolve methyl, fluorine, and iodine substituents. Mass spectrometry (HRMS-ESI) validates molecular weight, as demonstrated for structurally similar fluoropyridines .

Q. What safety precautions are recommended for handling halogenated pyridines like this compound?

This compound likely requires handling in a fume hood with nitrile gloves and eye protection. Halogenated pyridines often exhibit irritant properties (skin/eye/respiratory), as seen in related chloromethylpyridines . Waste disposal should follow institutional guidelines for halogenated organics.

Advanced Research Questions

Q. How do steric effects from the 3,5-dimethyl groups influence cross-coupling reactivity?

The 3,5-dimethyl groups create steric hindrance, potentially slowing oxidative addition in palladium-catalyzed reactions. This necessitates ligand optimization (e.g., XPhos or bulky phosphines) to enhance catalytic efficiency. Comparative studies on dimethyl-substituted vs. unsubstituted pyridines show reduced yields in sterically crowded systems .

Q. What analytical methods resolve contradictions in reaction outcomes for halogenated pyridines?

Conflicting data (e.g., variable yields or by-products) can arise from differences in reaction conditions (solvent, temperature, catalyst loading). Use LC-MS to track intermediates and GC/MS to identify volatile by-products. For example, iodopyridine derivatives may decompose under prolonged heating, requiring real-time monitoring via in situ FTIR .

Q. How does the iodine substituent at the 4-position affect regioselectivity in further functionalization?

The iodine atom acts as a directing group, enabling electrophilic substitution at the ortho/para positions. However, its role as a leaving group in nucleophilic aromatic substitution (e.g., with amines or alkoxides) is critical. Computational studies (DFT) can predict reactivity trends, while 19^{19}F NMR tracks fluorine’s electronic effects during substitution .

Q. What strategies stabilize this compound against light/thermal degradation?

Halogenated pyridines are prone to dehalogenation under UV light or heat. Stabilization methods include storage in amber vials at −20°C and addition of radical scavengers (e.g., BHT). Accelerated stability studies (40°C/75% RH) can quantify degradation rates, as applied to similar iodinated compounds .

Methodological Considerations

Designing experiments to optimize iodination efficiency in pyridine derivatives

  • Control variables : Catalyst (Pd(OAc)₂ vs. CuI), solvent (DMF vs. THF), and temperature.
  • Metrics : Yield (HPLC), purity (NMR), and reaction time.
  • Case study : A Pd/XPhos system achieved 85% yield for 5-fluoro-3-iodopyridin-2-amine, while CuI gave 60% with higher by-product formation .

Addressing contradictions in reported melting points or solubility data
Discrepancies often stem from polymorphic forms or residual solvents. Use DSC to confirm melting points and Karl Fischer titration to quantify water content. For example, chloromethylpyridine hydrochloride analogs show decomposition near 128°C, requiring careful drying .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.